molecular formula C8H6BrNO2 B3067200 3-(5-Bromopyridin-3-yl)prop-2-enoic acid CAS No. 638220-12-9

3-(5-Bromopyridin-3-yl)prop-2-enoic acid

Cat. No.: B3067200
CAS No.: 638220-12-9
M. Wt: 228.04 g/mol
InChI Key: PSCWUGHUOHMPAK-UHFFFAOYSA-N
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Description

3-(5-Bromopyridin-3-yl)prop-2-enoic acid is a versatile chemical compound used in various scientific research fields. It is known for its intriguing properties and applications in pharmaceuticals, organic synthesis, and material science. The compound has a molecular formula of C8H6BrNO2 and a molecular weight of 228.05 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromopyridin-3-yl)prop-2-enoic acid typically involves the bromination of pyridine derivatives followed by coupling reactions. One common method is the bromination of 3-pyridylprop-2-enoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound involves large-scale bromination and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromopyridin-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.

Major Products Formed

    Oxidation: Formation of pyridine oxides.

    Reduction: Formation of 3-(5-Hydroxypyridin-3-yl)prop-2-enoic acid.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-(5-Bromopyridin-3-yl)prop-2-enoic acid is widely used in scientific research due to its versatile properties:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(5-Bromopyridin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The bromine atom on the pyridine ring can participate in halogen bonding, influencing the compound’s binding affinity to various receptors and enzymes. This interaction can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-(5-Bromopyridin-3-yl)prop-2-en-1-ol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.

    5-Bromopyridine-3-boronic acid: Contains a boronic acid group instead of the prop-2-enoic acid moiety.

Uniqueness

3-(5-Bromopyridin-3-yl)prop-2-enoic acid is unique due to its combination of a bromine atom and a prop-2-enoic acid moiety, which provides distinct reactivity and binding properties. This uniqueness makes it valuable in various research applications and distinguishes it from other similar compounds .

Biological Activity

3-(5-Bromopyridin-3-yl)prop-2-enoic acid is a compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a bromine atom attached to a pyridine ring, suggests potential biological activities that merit comprehensive investigation. This article discusses the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and related research findings.

The compound's structure can be summarized as follows:

Property Description
Molecular Formula C₈H₈BrN₁O₂
Molecular Weight 228.06 g/mol
Structural Features Contains a brominated pyridine ring and a prop-2-enoic acid moiety

The presence of the bromine atom enhances the compound's reactivity, which is essential for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This interaction can modulate various biochemical pathways, influencing cellular processes such as proliferation and apoptosis. The bromine atom may play a critical role in enhancing hydrogen bonding capabilities, thereby improving binding affinity to target proteins.

Anticancer Activity

Recent studies have shown that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated efficacy against various cancer cell lines, including:

Cell Line Compound Tested Inhibition (%)
Huh7This compound66%
MCF7Similar compounds72%
HCT116Similar compounds70%

These findings indicate that the compound may induce cytotoxic effects in cancer cells while exhibiting lower toxicity towards non-cancerous cells .

Anti-inflammatory Activity

Additionally, the compound's structure suggests potential anti-inflammatory properties. Compounds with similar structural motifs have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Compound COX-1 Inhibition (%) COX-2 Inhibition (%)
This compound15%30%

This inhibition profile indicates that the compound could serve as a lead for developing anti-inflammatory drugs .

Study on Antiproliferative Effects

In a study assessing the antiproliferative effects of various pyridine derivatives, this compound was included among the tested compounds. The results indicated that it effectively reduced cell viability in several cancer cell lines while maintaining acceptable levels of toxicity in normal cells. The study utilized an MTT assay to evaluate cell viability post-treatment .

Structure–Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the bromine position and substituents on the pyridine ring significantly affected the biological activity of related compounds. For instance, variations in halogen substitutions led to altered binding affinities and selectivity for specific targets, emphasizing the importance of structural nuances in drug design .

Properties

IUPAC Name

3-(5-bromopyridin-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-7-3-6(4-10-5-7)1-2-8(11)12/h1-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCWUGHUOHMPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382809
Record name 3-(5-Bromopyridin-3-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638220-12-9
Record name 3-(5-Bromopyridin-3-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromo-pyridin-3-carbaldehyde (15.0 g, 80.6 mmol), malonic acid (18.9 g, 181.4 mmol), and piperidine (6.6 mL, 66.9 mmol) were added to pyridine (48.9 mL). The reaction mixture was stirred at 100° C. for 1 hour, concentrated under reduced pressure, and then distilled water was added thereto. The mixture was filtered and then the resulting solid was dried under reduced pressure to give 28.4 g of the titled compound as a white solid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step One
Quantity
48.9 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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